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Compound of Interest

Compound Name: Parishin E (Standard)

Cat. No.: B15560265

Abstract

Parishin E, a polyphenolic glucoside, is a naturally occurring compound found predominantly in
the traditional Chinese medicinal plant Gastrodia elata. As a member of the parishin family of
compounds, it has garnered significant interest within the scientific community for its potential
therapeutic applications. This technical guide provides a comprehensive overview of the
chemical structure, physicochemical properties, and biological activities of Parishin E and its
close analogs. Detailed experimental protocols for key biological assays are provided, and the
underlying signaling pathways are elucidated through structured diagrams. All quantitative data
are summarized in tabular format to facilitate comparative analysis. This document is intended
to serve as a foundational resource for researchers, scientists, and professionals engaged in
the exploration and development of novel therapeutics.

Chemical Structure and Physicochemical Properties

Parishin E is structurally characterized as a monoester of citric acid and gastrodin. Its chemical
identity has been established through various spectroscopic methods.

Table 1: Physicochemical Properties of Parishin E
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Property Value Source

2-hydroxy-2-[2-ox0-2-[[4-
[(2S,3R,4S,5S,6R)-3,4,5-
trihydroxy-6-

IUPAC Name PubChem
(hydroxymethyl)oxan-2-
ylJoxyphenyllmethoxy]ethyl]but

anedioic acid

Molecular Formula C19H24013 PubChem
Molecular Weight 460.4 g/mol PubChem
CAS Number 952068-57-4 PubChem

Biological Activities and Therapeutic Potential

Parishin E, along with its analogs such as Parishin C and Macluraparishin C, exhibits a range
of biological activities, with neuroprotective and anti-inflammatory effects being the most
prominent. These properties position parishins as promising candidates for the development of
treatments for neurodegenerative diseases and sepsis.

Neuroprotection

Parishin compounds have demonstrated significant neuroprotective effects in preclinical
models by mitigating oxidative stress and inflammation. These effects are primarily mediated
through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway
and modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[1]

Parishin C, a closely related analog, has been shown to protect neuronal cells from oxidative
stress-induced injury.[2] In cellular models, treatment with Parishin C can inhibit the production
of reactive oxygen species (ROS) and decrease lipid peroxidation.[1] Furthermore, it has been
observed to suppress the release of pro-inflammatory factors in models of cerebral ischemia.[1]

Table 2: Quantitative Data on the Neuroprotective Effects of Parishin Analogs
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Increased cell
o LPS- viability in a
Cell Viability L . .
Parishin C stimulated 1,5,10 uM concentration  [3]
(MTT Assay)
HT22 cells -dependent
manner
Inhibited LDH
LPS- release in a
LDH Release  Parishin C stimulated 1,5,10 uM concentration  [3]
HT22 cells -dependent
manner
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] ) number of
Neuronal Cell  Macluraparis tGCl in
] ) Pretreatment  dead neurons  [4]
Death hin C gerbils )
in the
hippocampal
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number of
Microglia and ] ) activated
Macluraparis  tGClin _ .
Astrocyte ) ) Pretreatment microgliaand  [4]
o hin C gerbils _
Activation astrocytes in
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Anti-Sepsis and Anti-inflammatory Activity

Parishin has been shown to protect against sepsis-induced intestinal injury.[5] This protective
effect is attributed to its ability to modulate the ACSL4/p-Smad3/PGC-1a pathway, thereby
inhibiting ferroptosis and reducing inflammation.[5][6] In a murine model of sepsis, treatment

© 2025 BenchChem. All rights reserved.

3/11

Tech Support


https://www.mdpi.com/1422-0067/26/15/7263
https://www.mdpi.com/1422-0067/26/15/7263
https://pubmed.ncbi.nlm.nih.gov/40579647/
https://pubmed.ncbi.nlm.nih.gov/40579647/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pubmed.ncbi.nlm.nih.gov/41126972/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

with Parishin significantly improved survival rates and attenuated pathological changes in the

intestine.[5]

Table 3: Quantitative Data on the Anti-Sepsis Effects of Parishin

Parameter Model System Treatment Result Source
Decreased from
o o 81.88+13.71 to
Plasma Diamine Septic Mice (CLP o
) Parishin 56.60+6.04 [5]
Oxidase (DAO) model)
(30.87%
reduction)
Decreased from
o 1.914+0.32 to
Plasma D-lactate ~ Septic Mice (CLP o
Parishin 0.76x0.27 [5]
(D-Lac) model)
(60.27%
reduction)
Decreased from
Plasma o 10.50+1.31 to
) _ Septic Mice (CLP o
Lipopolysacchari Parishin 5.94+0.92 [5]
model)
de (LPS) (43.36%
reduction)
ACSL4 mRNA o Decreased from
) Septic Mice (CLP o
Expression Parishin 17.97+4.2 to [5]
model)
(Monocytes) 9.23+0.95
ACSL4 mRNA
) o Decreased from
Expression Septic Mice (CLP o
) Parishin 8.57+£1.31t0 [5]
(Small Intestinal model)
o 4.53+0.78
Epithelial Cells)
72-hour Survival Septic Mice (CLP o Significantly
Parishin ) [5]
Rate model) improved

Signaling Pathways

© 2025 BenchChem. All rights reserved.

Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12537814/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15560265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The biological activities of Parishin E and its analogs are mediated through the modulation of
several key signaling pathways.

ACSL4/p-Smad3/PGC-1a Pathway in Sepsis

In the context of sepsis, Parishin has been found to downregulate the expression of Acyl-CoA
Synthetase Long-Chain Family Member 4 (ACSL4).[5] This, in turn, inhibits the phosphorylation
of Smad3, a key signaling molecule in the TGF-[3 pathway. The inhibition of p-Smad3 leads to
the upregulation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha
(PGC-10), a master regulator of mitochondrial biogenesis.[2][5] This cascade of events
ultimately suppresses ferroptosis and mitigates intestinal injury during sepsis.[5][6]
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Caption: ACSL4/p-Smad3/PGC-1a signaling pathway in sepsis.

Nrf2 Signaling Pathway in Neuroprotection

Parishin compounds exert their antioxidant effects by activating the Nrf2 signaling pathway.[1]
[7] Under conditions of oxidative stress, Parishin C promotes the nuclear translocation of Nrf2.
[7] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter
regions of antioxidant genes, leading to the increased expression of protective enzymes such
as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[7]
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Caption: Nrf2 signaling pathway in neuroprotection.

MAPK Signaling Pathway in Neuroprotection
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The MAPK signaling pathway is also a key target of parishin compounds in the context of
neuroprotection. Oxidative stress can lead to the phosphorylation and activation of MAPK
subfamilies, including ERK, JNK, and p38, which are involved in pro-apoptotic signaling.[8]
Macluraparishin C has been shown to inhibit the phosphorylation of these stress-responsive
MAPKSs, thereby reducing neuronal injury.[8]
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Caption: MAPK signaling pathway in neuroprotection.

Experimental Protocols
In Vivo Model of Sepsis

This protocol describes the cecal ligation and puncture (CLP) model in mice to induce sepsis
and evaluate the therapeutic effects of Parishin.[5]

Animals:
» 8-week-old male C57BL/6 mice (20-22 Q).

» Mice are acclimated for 24 hours in a controlled environment (22 + 2 °C, 40%-70% humidity).
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Procedure:

e Anesthetize mice with an intraperitoneal injection of pentobarbital sodium (30 mg/kg).
o Confirm anesthesia and place the animal in a supine position.

 Disinfect the abdominal region with povidone-iodine.

o Perform a midline laparotomy to expose the cecum.

e Ligate the cecum just distal to the ileocecal valve.

e Puncture the cecum twice with a 22-gauge needle.

o Gently squeeze the cecum to extrude a small amount of feces.

e Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
o Administer Parishin at the desired concentration and time points post-surgery.

e Monitor the animals for survival and collect tissue and blood samples for analysis at
specified time points.

Workflow Diagram:

-
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Caption: Workflow for the in vivo sepsis model.

In Vitro Model of Neuroprotection

This protocol describes the use of a neuronal cell line to investigate the neuroprotective effects
of Parishin C against LPS-induced cytotoxicity.[3]

Cell Line:
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e HT22 hippocampal neuronal cells.

Procedure:

Culture HT22 cells in appropriate media until they reach 80% confluency.

Induce cytotoxicity by treating the cells with Lipopolysaccharide (LPS) at a concentration of 1
pg/mL for 24 hours.

Treat the LPS-stimulated cells with different concentrations of Parishin C (e.g., 1, 5, and 10
uM).

Incubate for the desired period.

Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release.

Workflow Diagram:
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Caption: Workflow for the in vitro neuroprotection model.

Conclusion

Parishin E and its analogs represent a promising class of natural compounds with significant
therapeutic potential, particularly in the realms of neuroprotection and the treatment of sepsis.
Their mechanisms of action, centered on the modulation of key signaling pathways involved in
inflammation and oxidative stress, provide a solid foundation for further investigation and drug
development. The data and protocols presented in this guide offer a valuable resource for
researchers dedicated to advancing our understanding and application of these potent
bioactive molecules. Further studies are warranted to fully elucidate the clinical utility of
Parishin E and to optimize its therapeutic efficacy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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